molecular formula C13H18ClNO2 B3039894 (R)-Methyl4-(piperidin-2-yl)benzoatehydrochloride CAS No. 1391574-76-7

(R)-Methyl4-(piperidin-2-yl)benzoatehydrochloride

Cat. No.: B3039894
CAS No.: 1391574-76-7
M. Wt: 255.74 g/mol
InChI Key: JHDNHEWPPXDXMA-UTONKHPSSA-N
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Description

®-Methyl 4-(piperidin-2-yl)benzoate hydrochloride is a chemical compound known for its diverse applications in scientific research and industry. This compound is characterized by its unique structure, which includes a piperidine ring attached to a benzoate ester, making it a valuable building block in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-Methyl 4-(piperidin-2-yl)benzoate hydrochloride typically involves the esterification of ®-4-(piperidin-2-yl)benzoic acid with methanol in the presence of a suitable acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion. The resulting ester is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods: In an industrial setting, the production of ®-Methyl 4-(piperidin-2-yl)benzoate hydrochloride follows a similar synthetic route but on a larger scale. The process involves the use of continuous flow reactors to optimize reaction conditions and improve yield. The final product is purified using crystallization or chromatography techniques to ensure high purity .

Chemical Reactions Analysis

Types of Reactions: ®-Methyl 4-(piperidin-2-yl)benzoate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include carboxylic acids, alcohols, and substituted piperidine derivatives .

Scientific Research Applications

®-Methyl 4-(piperidin-2-yl)benzoate hydrochloride has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

    Medicine: It is investigated for its potential therapeutic effects in treating various diseases.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-Methyl 4-(piperidin-2-yl)benzoate hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

  • ®-Methyl 4-(piperidin-2-yl)benzoate
  • ®-Methyl 4-(piperidin-2-yl)benzoate hydrochloride analogs

Uniqueness: ®-Methyl 4-(piperidin-2-yl)benzoate hydrochloride stands out due to its specific stereochemistry and functional groups, which confer unique reactivity and biological activity. Its hydrochloride salt form enhances its solubility and stability, making it more suitable for various applications compared to its analogs .

Properties

IUPAC Name

methyl 4-[(2R)-piperidin-2-yl]benzoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2.ClH/c1-16-13(15)11-7-5-10(6-8-11)12-4-2-3-9-14-12;/h5-8,12,14H,2-4,9H2,1H3;1H/t12-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHDNHEWPPXDXMA-UTONKHPSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2CCCCN2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=CC=C(C=C1)[C@H]2CCCCN2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-Methyl4-(piperidin-2-yl)benzoatehydrochloride
Reactant of Route 2
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(R)-Methyl4-(piperidin-2-yl)benzoatehydrochloride
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(R)-Methyl4-(piperidin-2-yl)benzoatehydrochloride
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(R)-Methyl4-(piperidin-2-yl)benzoatehydrochloride
Reactant of Route 5
(R)-Methyl4-(piperidin-2-yl)benzoatehydrochloride
Reactant of Route 6
(R)-Methyl4-(piperidin-2-yl)benzoatehydrochloride

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